molecular formula C20H19N3O3S B4839634 N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide

N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide

Cat. No. B4839634
M. Wt: 381.4 g/mol
InChI Key: INXQDQIMKLXAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide, also known as Largazole, is a natural product isolated from marine cyanobacteria. It is a potent inhibitor of histone deacetylases (HDACs) and has shown promising results in various scientific research applications.

Mechanism of Action

N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide inhibits HDACs, which are enzymes that remove acetyl groups from histones. This leads to the repression of gene expression, which is a hallmark of cancer cells. By inhibiting HDACs, N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide restores the acetylation status of histones, leading to the activation of tumor-suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide has been shown to induce differentiation in various cancer cell lines, leading to the restoration of normal cellular functions. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide has also been shown to have neuroprotective effects and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide is its potency and specificity towards HDACs. It is also a natural product, which makes it a more attractive candidate for drug development. However, the synthesis of N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide is complex and time-consuming, which limits its availability for lab experiments.

Future Directions

There are several future directions for N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide research. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide has been shown to have neuroprotective effects and could potentially be used to slow or prevent the progression of these diseases. Another potential application is in the treatment of viral infections, as N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide has been shown to have antiviral properties. Finally, N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide could be further optimized for drug development, with the goal of developing more potent and selective HDAC inhibitors for cancer therapy.

Scientific Research Applications

N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

1-[[5-(naphthalen-2-yloxymethyl)furan-2-carbonyl]amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-2-11-21-20(27)23-22-19(24)18-10-9-17(26-18)13-25-16-8-7-14-5-3-4-6-15(14)12-16/h2-10,12H,1,11,13H2,(H,22,24)(H2,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXQDQIMKLXAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC=C(O1)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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